molecular formula C9H12O2S B13330222 (2,5-Dimethoxyphenyl)methanethiol

(2,5-Dimethoxyphenyl)methanethiol

Katalognummer: B13330222
Molekulargewicht: 184.26 g/mol
InChI-Schlüssel: WBNSEILUZPYBLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dimethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12O2S It is characterized by the presence of a methanethiol group attached to a 2,5-dimethoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)methanethiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a thiol reagent under specific conditions. One common method includes the use of zinc powder and acetic acid to reduce 2,5-dimethoxybenzenesulfonic acid to 2,5-dimethoxybenzenethiol . This reaction is carried out under an argon atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Reduced thiol derivatives.

Wissenschaftliche Forschungsanwendungen

(2,5-Dimethoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,5-Dimethoxyphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s binding affinity and specificity for certain receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanethiol (CH3SH): A simple thiol with a similar functional group but lacking the aromatic ring.

    Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.

    2,6-Dimethoxyphenol: Similar in structure but with hydroxyl groups instead of a thiol group.

Uniqueness

(2,5-Dimethoxyphenyl)methanethiol is unique due to the combination of its methoxy-substituted aromatic ring and the thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H12O2S

Molekulargewicht

184.26 g/mol

IUPAC-Name

(2,5-dimethoxyphenyl)methanethiol

InChI

InChI=1S/C9H12O2S/c1-10-8-3-4-9(11-2)7(5-8)6-12/h3-5,12H,6H2,1-2H3

InChI-Schlüssel

WBNSEILUZPYBLY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.